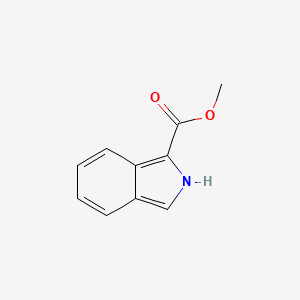

2H-Isoindole-1-carboxylic acid methyl ester

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 289126. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2H-isoindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-10(12)9-8-5-3-2-4-7(8)6-11-9/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFJSYGHFZLYJGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=CC=CC2=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50314841 | |

| Record name | methyl 2H-isoindole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50314841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56365-71-0 | |

| Record name | 56365-71-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289126 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2H-isoindole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50314841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2H-Isoindole-1-carboxylic acid methyl ester

Introduction: The Significance of the 2H-Isoindole Scaffold

The 2H-isoindole core, a structural isomer of the more common 1H-indole, represents a unique and highly reactive heterocyclic scaffold.[1] While the parent 2H-isoindole is often transient and unstable, substituted derivatives are of considerable interest in medicinal chemistry, materials science, and chemical biology. The introduction of an ester functionality at the C1 position, as in 2H-isoindole-1-carboxylic acid methyl ester, not only imparts a degree of electronic stabilization to the otherwise reactive o-quinodimethane-like structure but also provides a versatile chemical handle for further molecular elaboration. This guide provides a comprehensive overview of a robust synthetic strategy for accessing this valuable building block, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices.

Strategic Approach: Palladium-Catalyzed Intramolecular α-Arylation

The synthesis of this compound can be efficiently achieved through a palladium-catalyzed intramolecular α-arylation of an α-(2-iodobenzylamino) ester.[2][3][4][5] This powerful C-C bond-forming reaction allows for the direct construction of the isoindole ring system from a readily accessible acyclic precursor. The strategic selection of a palladium(0) catalyst, in conjunction with a suitable base and ligand, facilitates the cyclization process. A key feature of this methodology is the potential to selectively synthesize either the fully aromatic 2H-isoindole or the corresponding reduced isoindoline by subtle modifications of the reaction conditions.[2]

Reaction Mechanism and Rationale

The catalytic cycle for the palladium-catalyzed intramolecular α-arylation is initiated by the oxidative addition of the aryl iodide to a low-valent palladium(0) species, forming a palladium(II) intermediate. Subsequent deprotonation of the α-amino ester by a base generates an enolate, which then undergoes transmetalation with the palladium(II) complex. The final step involves reductive elimination from the resulting palladium(II) intermediate to furnish the desired C-C bond and regenerate the active palladium(0) catalyst. The choice of solvent and the presence or absence of additives such as phenol can influence the reaction pathway, leading to either the isoindole or isoindoline product.[6]

Experimental Protocol: Synthesis of Methyl 2H-Isoindole-1-carboxylate

This section provides a detailed, step-by-step methodology for the synthesis of the title compound, based on the palladium-catalyzed intramolecular α-arylation strategy.

Part 1: Synthesis of the Precursor - Methyl 2-((2-iodobenzyl)amino)acetate

Materials:

-

2-Iodobenzylamine hydrochloride

-

Methyl glycinate hydrochloride

-

Triethylamine (Et3N)

-

Dichloromethane (DCM), anhydrous

-

Sodium sulfate (Na2SO4), anhydrous

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of 2-iodobenzylamine hydrochloride (1.0 eq) and methyl glycinate hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (2.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford methyl 2-((2-iodobenzyl)amino)acetate as a pure compound.

Part 2: Palladium-Catalyzed Intramolecular α-Arylation

Materials:

-

Methyl 2-((2-iodobenzyl)amino)acetate

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Potassium carbonate (K2CO3)

-

Toluene, anhydrous

-

Argon or Nitrogen gas

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk flask, add methyl 2-((2-iodobenzyl)amino)acetate (1.0 eq), palladium(II) acetate (5 mol%), triphenylphosphine (10 mol%), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 100 °C and stir vigorously for 8-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield methyl 2H-isoindole-1-carboxylate.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for the Synthesis of Methyl 2H-Isoindole-1-carboxylate

| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Precursor Synthesis | 2-Iodobenzylamine HCl, Methyl glycinate HCl, Et3N | DCM | 0 to RT | 12-16 | 85-95 |

| Cyclization | Pd(OAc)2, PPh3, K2CO3 | Toluene | 100 | 8-12 | 70-85 |

Table 2: Characterization Data for Methyl 2H-Isoindole-1-carboxylate

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): Aromatic protons (multiplet, ~7.2-7.8 ppm), CH proton at C1 (singlet, ~5.5-6.0 ppm), N-H proton (broad singlet, ~8.0-9.0 ppm), Methyl ester protons (singlet, ~3.8-3.9 ppm). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): Carbonyl carbon (~165-170 ppm), Aromatic carbons (~120-140 ppm), C1 carbon (~60-65 ppm), Methyl ester carbon (~52-53 ppm). |

| IR (KBr, cm⁻¹) | ν: N-H stretching (~3300-3400 cm⁻¹), C=O stretching (~1720-1740 cm⁻¹), C=C stretching (~1600 cm⁻¹). |

| Mass Spec (ESI+) | m/z: [M+H]⁺ calculated for C₁₀H₉NO₂. |

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of methyl 2H-isoindole-1-carboxylate.

Catalytic Cycle

Caption: Palladium-catalyzed intramolecular α-arylation cycle.

Conclusion and Future Outlook

The palladium-catalyzed intramolecular α-arylation of α-(2-iodobenzylamino) esters provides a reliable and efficient route to this compound. This method is characterized by its operational simplicity and the ability to construct the target heterocycle in a single, high-yielding step from a readily available precursor. The resulting product is a valuable intermediate for the synthesis of more complex molecules with potential applications in drug discovery and materials science. Further exploration of this synthetic strategy could involve the use of different palladium catalysts and ligands to optimize reaction conditions, as well as the application of this methodology to the synthesis of a broader range of substituted 2H-isoindole derivatives.

References

-

Solé, D., & Serrano, O. (2010). Selective synthesis of either isoindole- or isoindoline-1-carboxylic acid esters by Pd(0)-catalyzed enolate arylation. The Journal of Organic Chemistry, 75(18), 6267–6270. [Link]

-

Solé, D., & Serrano, O. (2009). Palladium-catalysed synthesis of 1-isoindolecarboxylic acid esters and sequential Diels-Alder reactions: access to bridged- and fused-ring heterocycles. Organic & Biomolecular Chemistry, 7(17), 3382–3384. [Link]

-

Royal Society of Chemistry. (2009). Palladium-catalysed synthesis of 1-isoindolecarboxylic acid esters and sequential Diels–Alder reactions. RSC Publishing. [Link]

-

National Center for Biotechnology Information. (n.d.). Palladium-catalysed synthesis of 1-isoindolecarboxylic acid esters and sequential Diels-Alder reactions: access to bridged- and fused-ring heterocycles. PubMed. [Link]

-

Nájera, C., Sansano, J. M., & Yus, M. (n.d.). CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. RUA. [Link]

-

Wikipedia. (2023, December 1). Isoindole. [Link]

Sources

- 1. Isoindole - Wikipedia [en.wikipedia.org]

- 2. Selective synthesis of either isoindole- or isoindoline-1-carboxylic acid esters by Pd(0)-catalyzed enolate arylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Palladium-catalysed synthesis of 1-isoindolecarboxylic acid esters and sequential Diels-Alder reactions: access to bridged- and fused-ring heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Palladium-catalysed synthesis of 1-isoindolecarboxylic acid esters and sequential Diels–Alder reactions: access to bridged- and fused-ring heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Palladium-catalysed synthesis of 1-isoindolecarboxylic acid esters and sequential Diels–Alder reactions: access to bridged- and fused-ring heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. methyl 2,3-dihydro-1H-isoindole-4-carboxylate hydrochloride | C10H12ClNO2 | CID 19828511 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2H-Isoindole-1-carboxylic acid methyl ester: Synthesis, Properties, and Applications

Introduction: The Intriguing Chemistry of the Isoindole Nucleus

The isoindole framework, a bicyclic system consisting of a fused benzene and pyrrole ring, represents a significant class of heterocyclic compounds.[1] As a structural isomer of the more common indole, isoindole and its derivatives have garnered considerable attention in medicinal chemistry and materials science.[1] This is largely due to the diverse pharmacological profiles exhibited by isoindole-containing molecules, which include anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][3][4]

This guide focuses on a specific derivative, 2H-Isoindole-1-carboxylic acid methyl ester . The parent 2H-isoindole is known for its inherent instability, a consequence of its ortho-quinoid structure which makes it highly reactive.[2][5] This reactivity, particularly as a diene in Diels-Alder reactions, is a defining characteristic of this class of compounds.[6] The introduction of substituents, such as the methyl carboxylate group at the 1-position, can influence the stability and electronic properties of the isoindole core, making it a valuable synthon for the construction of more complex molecular architectures.[3]

This document will provide a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a particular emphasis on its practical application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that due to the compound's reactive nature, some of these properties may be predicted or based on data from closely related, more stable analogs.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₂ | N/A |

| Molecular Weight | 175.19 g/mol | [7] |

| CAS Number | 56365-71-0 | [8] |

| Appearance | Expected to be an unstable solid or oil | [2] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and THF | N/A |

| Boiling Point | Not available due to instability | N/A |

| Melting Point | Not available due to instability | N/A |

Synthesis of this compound

The synthesis of 2H-isoindoles is often challenging due to their tendency to polymerize or react further.[2] They are frequently generated in situ for immediate use in subsequent reactions. A common and effective strategy for the synthesis of 1-substituted isoindoles involves the aromatization of a more stable precursor, such as an isoindoline derivative.

A plausible synthetic route to this compound is the dehydrogenation of its corresponding dihydro-precursor, methyl 1,3-dihydro-2H-isoindole-1-carboxylate.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Dehydrogenation of Methyl 1,3-dihydro-2H-isoindole-1-carboxylate

This protocol is a generalized procedure based on common dehydrogenation reactions of isoindolines.[6]

Materials:

-

Methyl 1,3-dihydro-2H-isoindole-1-carboxylate

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Manganese dioxide (MnO₂)

-

Anhydrous solvent (e.g., dichloromethane, toluene, or dioxane)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of methyl 1,3-dihydro-2H-isoindole-1-carboxylate (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere, add the dehydrogenating agent (DDQ or MnO₂, typically 1.1-2 equivalents).

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction (disappearance of the starting material), filter the reaction mixture to remove the precipitated hydroquinone (from DDQ) or manganese salts.

-

The resulting solution containing the this compound should be used immediately for the next synthetic step due to its inherent instability.

Causality behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the electron-rich isoindole product.

-

Anhydrous Solvent: The reaction is sensitive to moisture, which can lead to side reactions and decomposition of the product.

-

Choice of Dehydrogenating Agent: DDQ is a powerful and commonly used reagent for such transformations. MnO₂ offers a milder alternative. The choice depends on the specific substrate and desired reaction conditions.

Chemical Reactivity: The Diels-Alder Reaction

The most prominent chemical feature of 2H-isoindoles is their ability to act as a diene in [4+2] cycloaddition reactions, also known as the Diels-Alder reaction.[6] This reactivity is driven by the formation of a more stable bicyclic system and the re-aromatization of the benzene ring. This compound is expected to readily undergo this reaction with various dienophiles.

Caption: Diels-Alder reaction of this compound.

This reactivity makes this compound a valuable intermediate for the synthesis of complex polycyclic nitrogen-containing compounds. The stereochemistry of the resulting cycloadduct is predictable based on the well-established principles of the Diels-Alder reaction.[9]

Spectroscopic Characterization

Due to the unstable nature of this compound, obtaining and handling a pure sample for spectroscopic analysis is challenging. The following are predicted spectroscopic characteristics based on the analysis of structurally similar and more stable compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzene ring, the protons on the pyrrole moiety, and the methyl ester group.

-

Aromatic Protons: Signals in the range of 7.0-7.8 ppm.

-

Pyrrole Protons: Signals for the protons at the 3-position and the N-H proton. The N-H proton signal is expected to be broad and its chemical shift will be solvent-dependent.

-

Methyl Ester Protons: A sharp singlet around 3.7-3.9 ppm.

For comparison, the ¹H NMR spectrum of the related indole-2-carboxylic acid shows a broad N-H signal around 11.8 ppm and aromatic protons between 7.0 and 7.7 ppm in DMSO-d₆.[10]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

-

Carbonyl Carbon: A signal in the downfield region, typically around 160-170 ppm for an ester carbonyl.[4]

-

Aromatic and Pyrrole Carbons: A series of signals in the aromatic region (110-140 ppm).

-

Methyl Ester Carbon: A signal around 52 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is a useful tool for identifying key functional groups.

-

N-H Stretch: A broad absorption band in the region of 3300-3500 cm⁻¹.

-

C=O Stretch (Ester): A strong, sharp absorption band around 1700-1730 cm⁻¹.[11]

-

C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (175.19 m/z).

-

Fragmentation: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and the loss of the entire ester group (-COOCH₃). A prominent fragment would be the acylium ion [M-OCH₃]⁺.[6]

Biological Significance and Drug Development Potential

The isoindole nucleus is considered a "privileged scaffold" in medicinal chemistry, as it is found in a variety of biologically active compounds.[3] Derivatives of isoindole have been reported to exhibit a wide range of therapeutic properties, including:

-

Anticancer Activity: Some isoindole derivatives have shown potent antiproliferative effects against various cancer cell lines.[3]

-

Anti-inflammatory Effects: Inhibition of enzymes like cyclooxygenase (COX) has been observed for certain isoindole compounds.[2]

-

Antimicrobial and Antiviral Properties: The isoindole scaffold has been incorporated into molecules with activity against bacteria, fungi, and viruses.[2][4]

The specific biological activity of this compound has not been extensively reported. However, its structural features make it an attractive starting point for the synthesis of novel compounds with potential therapeutic applications. The ester functionality can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, allowing for the generation of a library of derivatives for biological screening.

Caption: A simplified workflow for drug discovery using the isoindole scaffold.

Safety and Handling

Given the inherent reactivity and potential instability of this compound, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Due to its likely sensitivity to air and moisture, it is best generated and used in situ under an inert atmosphere.

Conclusion

This compound is a fascinating and synthetically useful molecule that embodies the characteristic reactivity of the 2H-isoindole scaffold. While its instability presents challenges for isolation and handling, its utility as a reactive intermediate, particularly in Diels-Alder cycloadditions, makes it a valuable tool for the construction of complex nitrogen-containing heterocycles. The broader biological significance of the isoindole nucleus suggests that derivatives of this compound hold promise for future drug discovery and development efforts. Further research into the controlled synthesis and reactivity of this and related isoindole esters will undoubtedly continue to enrich the field of heterocyclic chemistry.

References

- A review on biological activity and synthetic methods of isoindole nucleus. (2024). Google Docs.

-

Isoindole Derivatives: Propitious Anticancer Structural Motifs. (2017). PubMed. [Link]

-

METHYL 2H-ISOINDOLE-1-CARBOXYLATE | 56365-71-0. (n.d.). Dynamic Synthesis. [Link]

-

Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. (2023). ACS Omega. [Link]

-

Antiviral activity of isoindole derivatives. (2020). Journal of Medicinal and Chemical Sciences. [Link]

-

Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. (n.d.). ProQuest. [Link]

-

CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. (n.d.). RUA. [Link]

-

Carboxylate bands [cm −1 ] in the IR spectra of 1-11. (n.d.). ResearchGate. [Link]

-

The chemistry of isoindole natural products. (n.d.). PubMed Central (PMC). [Link]

-

Recent Developments in Isoindole Chemistry. (n.d.). MDPI. [Link]

-

Recent Developments in Isoindole Chemistry. (2025). ResearchGate. [Link]

-

THE SYNTHESIS AND REACTIONS OF ISOINDOLE N-OXIDES. (n.d.). Semantic Scholar. [Link]

-

fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. [Link]

-

Synthesis of isoindoles. (n.d.). Organic Chemistry Portal. [Link]

-

CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. (n.d.). RUA. [Link]

-

Isoindole. (n.d.). Wikipedia. [Link]

-

Synthesis of 2,3-dihydro-1H-isoindole-1-carboxylic acid, methyl ester, hydrochloride. (n.d.). Molbase. [Link]

-

Why is isoindole unstable? (2016). Chemistry Stack Exchange. [Link]

-

Stereochemistry of the Diels-Alder Reaction. (2017). Master Organic Chemistry. [Link]

-

Three-component assembly of stabilized fluorescent isoindoles. (2022). eScholarship. [Link]

-

Three-component assembly of stabilized fluorescent isoindoles. (2022). RSC Publishing. [Link]

-

Three-component assembly of stabilized fluorescent isoindoles. (2022). PubMed Central (PMC). [Link]

-

Dynamic kinetic resolution of 1,3-dihydro-2H-isoindole-1-carboxylic acid methyl ester: asymmetric transformations toward isoindoline carbamates. (2012). PubMed. [Link]

-

Aspects of the stability of isoindoles derived from the reaction of o-phthalaldehyde-ethanethiol with primary amino compounds. (1986). PubMed. [Link]

-

Synthesis of isoindole by retro-Diels–Alder reaction. (n.d.). RSC Publishing. [Link]

-

Diels-Alder Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Activation-free energies of the Diels–Alder reaction of pyrrole and... (n.d.). ResearchGate. [Link]

-

8.10: Spectroscopy of Carboxylic Acid Derivatives. (2021). Chemistry LibreTexts. [Link]

-

20.8 Spectroscopy of Carboxylic Acids and Nitriles. (2023). OpenStax. [Link]

-

Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization. (2021). PubMed Central (PMC). [Link]

-

Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation. (n.d.). PubMed. [Link]

-

1H-NMR spectrum of methyl ester of terminally oxidized carboxylic acid metabolite of CRA13 (CDCl 3 , 400 MHz). (n.d.). ResearchGate. [Link]

-

2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester. (n.d.). NIST WebBook. [Link]

-

1H-Indole-2-carboxylic acid, 1-methyl-. (n.d.). NIST WebBook. [Link]

-

1H-isoindole-5-carboxylic acid, 2-(3,4-dichlorophenyl)-2,3-dihydro-1,3-dioxo-, 2-methylpropyl ester. (n.d.). SpectraBase. [Link]

-

2-(2-Hydroxy-2-methyl-propyl)-isoindole-1,3-dione. (n.d.). SpectraBase. [Link]

-

Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. (2022). PubMed. [Link]

-

Iron-Catalyzed CH Fuctionalization of Indoles. (2011). ResearchGate. [Link]

-

Iron-Catalyzed CH Fuctionalization of Indoles. (2011). Wiley Online Library. [Link]

-

Isoindole. (n.d.). ResearchGate. [Link]

-

Isoindole. (n.d.). PubChem. [Link]

-

2h-isoindole-1-carboxylic acid (C9H7NO2). (n.d.). PubChemLite. [Link]

- 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Google Books.

-

Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (n.d.). CiteSeerX. [Link]

-

A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (n.d.). PubMed Central (PMC). [Link]

-

Synthesis and optical properties of some isoindole-1,3-dione compounds. (n.d.). ACG Publications. [Link]

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Wiley Online Library. [Link]

-

Research on the connections of isoindole derivatives and ethyl esters of formic, acetic and propionic acids. (2004). PubMed. [Link]

-

Mass Spectrometry: Fragmentation Mechanisms. (2016). YouTube. [Link]

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready. [Link]

-

Interpretation of mass spectra. (n.d.). University of Arizona. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). University of Colorado Boulder. [Link]

Sources

- 1. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Three-component assembly of stabilized fluorescent isoindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. myneni.princeton.edu [myneni.princeton.edu]

- 5. Isoindole - Wikipedia [en.wikipedia.org]

- 6. uni-saarland.de [uni-saarland.de]

- 7. Isoindole | C8H7N | CID 3013853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. PubChemLite - 2h-isoindole-1-carboxylic acid (C9H7NO2) [pubchemlite.lcsb.uni.lu]

- 10. researchgate.net [researchgate.net]

- 11. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to 2H-Isoindole-1-carboxylic acid methyl ester

CAS Number: 56365-71-0

Introduction: The Intriguing Chemistry of the Isoindole Nucleus

Isoindoles are a fascinating class of heterocyclic aromatic compounds, representing a structural isomer of the more common indole.[1][2] Comprising a fused benzene and pyrrole ring, the isoindole scaffold is a cornerstone in medicinal chemistry and materials science.[1][3][4] While the parent 2H-isoindole can be unstable, its substituted derivatives are of considerable interest due to their diverse biological activities and applications as functional dyes and pigments.[1][5] This guide focuses on a specific derivative, 2H-Isoindole-1-carboxylic acid methyl ester, providing a technical overview for researchers and professionals in drug development.

The chemistry of isoindoles is largely dictated by the tautomeric equilibrium between the 1H- and 2H-forms.[6] The aromatic character and stability of the isoindole ring are influenced by this tautomerism, with the 2H-isomer generally being the more stable and aromatic form.[6] However, the position of this equilibrium is sensitive to substituent effects and the solvent environment.[7] The presence of an ester group at the 1-position, as in our compound of interest, significantly influences the electronic properties and reactivity of the isoindole core.

Physicochemical and Spectroscopic Profile

While detailed experimental data for this compound is not extensively published, we can infer its key properties based on the general characteristics of isoindole derivatives.

| Property | Predicted Value/Information | Source/Justification |

| Molecular Formula | C10H9NO2 | [8][9] |

| Molecular Weight | 175.18 g/mol | |

| IUPAC Name | methyl 2H-isoindole-1-carboxylate | [10] |

| Appearance | Expected to be a solid at room temperature | General property of similar organic molecules |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in non-polar solvents and water. | Inferred from the structure |

| Purity | Commercially available with purity typically ≥96% | [11] |

Spectroscopic Data (Predicted):

-

¹H NMR: Protons on the benzene ring are expected in the aromatic region (δ 7.0-8.0 ppm). The proton on the nitrogen (N-H) would likely appear as a broad singlet, and the methyl ester protons as a sharp singlet around δ 3.8-4.0 ppm. The remaining proton on the pyrrole ring would also be in the aromatic region.

-

¹³C NMR: Carbonyl carbon of the ester is expected around δ 160-170 ppm. Aromatic carbons would appear in the range of δ 110-140 ppm. The methyl ester carbon would be around δ 50-55 ppm.

-

IR Spectroscopy: A characteristic C=O stretching frequency for the ester group is expected around 1700-1720 cm⁻¹. N-H stretching would be observed as a broad peak around 3300-3400 cm⁻¹. C-H stretching from the aromatic ring would be seen above 3000 cm⁻¹.

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 175.18.

Synthesis Strategies for the Isoindole Core

The synthesis of the isoindole ring system can be challenging due to the potential instability of the final product.[12] However, several synthetic routes have been developed.

Proposed Synthesis of this compound

A plausible synthetic approach could involve the construction of the isoindole ring from a suitably substituted benzene derivative. One such strategy is the intramolecular cyclization of an ortho-alkynylarene precursor.[12]

Workflow for a Potential Synthetic Route:

Caption: A potential synthetic workflow for 2H-isoindole derivatives.

Detailed Protocol (Hypothetical):

-

Oxime Formation: React an ortho-alkynyl benzaldehyde with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent like ethanol.

-

Esterification: The resulting oxime is then esterified, for instance, with methyl chloroformate, to yield the corresponding oxime ester.

-

Cyclization: The oxime ester undergoes a transition-metal-catalyzed iminocarboxylation.[12] Catalysts such as Pt(II) or Fe(III) complexes can be employed.[12] This step proceeds via an initial N-O bond cleavage followed by cyclization.[12]

-

Rearrangement: The intermediate enol carboxylate undergoes a spontaneous O-to-N acyl migration to furnish the final N-acyl isoindole product.[12]

Chemical Reactivity and Potential for Derivatization

The reactivity of this compound is governed by the interplay between the electron-rich pyrrole moiety and the electron-withdrawing methyl carboxylate group.

Diels-Alder Reactions

A hallmark of the isoindole nucleus is its propensity to act as a diene in [4+2] cycloaddition reactions, also known as Diels-Alder reactions.[13][14][15] This reactivity offers a powerful tool for the construction of complex polycyclic structures. The isoindole can react with various dienophiles, such as maleimides, to yield stable adducts.[13][14]

Caption: Diels-Alder cycloaddition of an isoindole derivative.

N-Acylation and N-Alkylation

The nitrogen atom of the isoindole ring is nucleophilic and can undergo reactions such as N-acylation and N-alkylation.[16][17] N-acylation can be achieved using acyl chlorides or anhydrides and is a common strategy to introduce various functional groups, potentially modulating the biological activity of the molecule.[16][18][19] N-alkylation, on the other hand, introduces alkyl substituents on the nitrogen atom.

General Protocol for N-Acylation:

-

Reactant Preparation: Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution.

-

Acylating Agent: Slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride) to the reaction mixture, typically at a reduced temperature (0 °C) to control the reaction rate.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched with water or a mild aqueous acid. The organic layer is separated, dried, and concentrated. The crude product is then purified by column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The isoindole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities.[3][4] These include anti-inflammatory, antimicrobial, and antitumor properties.[16] The introduction of substituents on the isoindole nucleus allows for the fine-tuning of its pharmacological profile.

Although specific biological activities for this compound are not well-documented, its structure suggests potential as a building block for the synthesis of more complex molecules with therapeutic potential. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common motif in many drug molecules.

Drug Discovery Workflow Involving Isoindole Derivatives:

Caption: A simplified workflow for drug discovery with isoindole derivatives.

Conclusion and Future Perspectives

This compound represents an intriguing, yet underexplored, member of the isoindole family. Its chemical structure, featuring a reactive isoindole core and a versatile ester functionality, makes it a valuable synthon for the creation of novel chemical entities. Further research into its synthesis, reactivity, and biological properties is warranted to unlock its full potential in the fields of medicinal chemistry and materials science. The methodologies and chemical principles outlined in this guide provide a solid foundation for researchers and drug development professionals to embark on the exploration of this promising molecule.

References

- Application Notes and Protocols: N-acylation of 1H-Isoindole-1,3-diamine - Benchchem.

- Scheme 1 The Diels-Alder reaction of 1,2-diarylisoindoles 3c,e,f with N-phenylmaleimide. ResearchGate.

- Synthesis of 2,3-dihydro-1H-isoindole-1-carboxylic acid, methyl ester, hydrochloride. Molbase.

- Synthesis of N-Acyl Pyrroles and Isoindoles from Oxime Ester Precursors via Transition-Metal-Catalyzed Iminocarboxylation. Thieme Chemistry. 2022-11-03.

- Highly selective Diels–Alder and Heck arylation reactions in a divergent synthesis of isoindolo- and pyrrolo-fused polycyclic indoles from 2-formylpyrrole. National Institutes of Health (NIH). 2020-06-17.

- Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. ACS Publications. 2024-04-05.

- Isoindolone Formation via Intramolecular Diels–Alder Reaction. ACS Publications.

- Product Class 14: 1 H - and 2 H -Isoindoles. Science of Synthesis.

- Activation-free energies of the Diels–Alder reaction of pyrrole and... ResearchGate.

- Why is isoindole unstable? Chemistry Stack Exchange. 2016-12-17.

- 56365-71-0|this compound|BLD Pharm. BLD Pharm.

- This compound. 2a biotech.

- Product Class 14: 1H- and 2H-Isoindoles. Georg Thieme Verlag Stuttgart.

- Synthesis of methyl 1-methyl-1H-indole-2-carboxylate. PrepChem.com.

- This compound. Fluorochem.

- This compound. BOC Sciences.

- Isoindole. Wikipedia.

- Synthesis of isoindole by retro-Diels–Alder reaction. RSC Publishing.

- 56365-73-2 - - Sale from Quality Suppliers. Guidechem.

- Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed Central. 2022-01-10.

- Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed. 2022-01-10.

- A Comprehensive Technical Guide to Substituted 2H-Isoindoles: Synthesis, Properties, and Biological Significance. Benchchem.

- This compound. Santa Cruz Biotechnology.

- Isoindole. Sigma-Aldrich.

- 5-membered Heterocycles. CymitQuimica.

- This compound | 56365-71-0. ChemSrc.

- This compound|CAS 56365-71-0. Angene. 2025-11-28.

- A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. National Institutes of Health (NIH). 2021-07-18.

- (PDF) Methyl 1-methyl-1H-indole-3-carboxylate. ResearchGate.

- Methyl isoindoline-4-carboxylate hydrochloride | 127168-90-5. ChemicalBook. 2025-07-16.

- Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester. PubMed Central.

- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI.

- 1507351-62-3|2H-Isoindole-1-carboxylic acid|BLD Pharm. BLD Pharm.

- Indole-2-carboxylic acid methyl ester | 1202-04-6 | FI30465. Biosynth.

- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI.

- 2,3-DIHYDRO-1H-ISOINDOLE-1-CARBOXYLIC ACID | 66938-02-1. ChemicalBook.

- On the Reactivity of ( S )‐Indoline‐2‐Carboxylic Acid. ResearchGate. 2024-12-22.

- On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. National Institutes of Health (NIH). 2024-12-16.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Shanghai Yanyibao Pharmaceutical Technology Co., Ltd [synthesis.yybyy.com]

- 3. Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Isoindole - Wikipedia [en.wikipedia.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. 5-membered Heterocycles | CymitQuimica [cymitquimica.com]

- 9. This compound|CAS 56365-71-0|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 10. fluorochem.co.uk [fluorochem.co.uk]

- 11. 2abiotech.net [2abiotech.net]

- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 13. researchgate.net [researchgate.net]

- 14. Highly selective Diels–Alder and Heck arylation reactions in a divergent synthesis of isoindolo- and pyrrolo-fused polycyclic indoles from 2-formylpyrrole - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. benchchem.com [benchchem.com]

- 17. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 18. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Chemoselective N-acylation of indoles using thioesters as acyl source - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2H-Isoindole-1-carboxylic acid methyl ester

This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for 2H-Isoindole-1-carboxylic acid methyl ester, a compound of interest for researchers, scientists, and professionals in drug development. Given the inherent instability of the 2H-isoindole tautomer, which often exists in equilibrium with the more stable 1H-isoindole form, direct experimental data is scarce.[1][2] This guide, therefore, synthesizes information from closely related structural analogs and foundational spectroscopic principles to present a robust, predictive model for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the target molecule.

Molecular Structure and Tautomerism: The Challenge of 2H-Isoindoles

Isoindoles are bicyclic aromatic compounds consisting of a fused benzene and pyrrole ring.[3][4] They exist as two tautomeric forms: 1H-isoindole and 2H-isoindole. The 2H-isoindole tautomer, the subject of this guide, is generally less stable due to its o-quinoidal structure, which disrupts the aromaticity of the benzene ring.[5] This instability presents a significant challenge for its isolation and characterization.[2][6]

The equilibrium between the 1H and 2H tautomers is influenced by factors such as solvent polarity and the nature of substituents.[1][2] Protic solvents tend to favor the 1H-tautomer, while polar aprotic solvents may favor the 2H form.[1] For this compound, the electron-withdrawing nature of the ester group at the 1-position is expected to influence this equilibrium.

Caption: Tautomeric equilibrium between 2H- and 1H-isoindole forms.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for this compound are based on data from substituted isoindoles, indoles, and general principles of NMR spectroscopy.[1][7][8]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons, the N-H proton, the proton at the 3-position, and the methyl ester protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Justification |

| N-H | 9.0 - 11.0 | Broad Singlet | The N-H proton in 2H-isoindoles is typically deshielded and appears as a broad singlet. The exact position can be solvent-dependent. |

| H-3 | 6.5 - 7.5 | Singlet | Protons on the pyrrolic ring of 2H-isoindoles resonate in this region.[1] |

| Aromatic Protons (H-4, H-5, H-6, H-7) | 7.0 - 8.0 | Multiplets | These protons will appear in the aromatic region, with their exact shifts and coupling patterns determined by their relative positions. |

| -OCH₃ | 3.8 - 4.0 | Singlet | Typical chemical shift for methyl ester protons.[7] |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| C=O (Ester) | 160 - 170 | The carbonyl carbon of an ester typically resonates in this range.[7] |

| C-1 | 135 - 145 | The presence of the ester group will influence the shift of this carbon. |

| C-3 | 110 - 120 | Typical chemical shift for a carbon in the pyrrolic ring of an isoindole. |

| Aromatic Carbons | 120 - 140 | Aromatic carbons will appear in this characteristic region. |

| -OCH₃ | 50 - 55 | The methyl carbon of the ester group is expected in this range.[7] |

Experimental Protocol for NMR Spectroscopy

Caption: A standard workflow for NMR data acquisition and processing.

-

Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical due to its potential influence on the tautomeric equilibrium.[1]

-

¹H NMR Acquisition : Acquire a standard one-dimensional proton NMR spectrum.

-

¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.[8]

-

2D NMR Experiments : For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C-O bonds, as well as aromatic C-H and C=C stretches.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Justification |

| N-H Stretch | 3300 - 3500 | Medium | Characteristic of the N-H bond in the 2H-isoindole ring.[1] |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Typical for C-H bonds in an aromatic ring. |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium | Corresponding to the methyl group of the ester. |

| C=O Stretch (Ester) | 1700 - 1730 | Strong | A strong absorption band characteristic of the ester carbonyl group. |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Multiple bands are expected in this region due to the aromatic system. |

| C-O Stretch (Ester) | 1100 - 1300 | Strong | Characteristic of the C-O single bond in the ester functionality. |

Experimental Protocol for IR Spectroscopy

Caption: A general workflow for acquiring an IR spectrum.

-

Sample Preparation : The sample can be prepared as a KBr (potassium bromide) pellet by grinding a small amount of the solid sample with dry KBr and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Data Acquisition : The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Analysis : The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Expected Molecular Ion Peak (M⁺): m/z = 175.06

Predicted Fragmentation Pattern

The fragmentation of this compound in an electron ionization (EI) mass spectrometer is expected to proceed through several key pathways:

-

Loss of the methoxy group (-OCH₃): This would result in a fragment ion at m/z 144. This is a common fragmentation pathway for methyl esters.

-

Loss of the carbomethoxy group (-COOCH₃): This would lead to a fragment at m/z 116.

-

Fragmentation of the isoindole ring: Further fragmentation of the isoindole nucleus can occur, leading to smaller characteristic fragments.

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 175 | Molecular Ion [M]⁺ |

| 144 | [M - OCH₃]⁺ |

| 116 | [M - COOCH₃]⁺ |

Experimental Protocol for Mass Spectrometry

Caption: A generalized workflow for mass spectrometry analysis.

-

Sample Introduction : A small amount of the sample is introduced into the mass spectrometer. This can be done via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

-

Ionization : The sample is ionized, typically using Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.

-

Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection and Data Analysis : The detector records the abundance of each ion, and the resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. While the inherent instability of the 2H-isoindole tautomer makes its experimental characterization challenging, the presented data, derived from the analysis of structurally related compounds and fundamental spectroscopic principles, offers a valuable resource for researchers in the field. The provided experimental protocols outline the necessary steps for the successful acquisition and interpretation of spectroscopic data for this and similar molecules. Further research involving the synthesis and isolation of this compound is encouraged to validate these predictions.

References

-

Supporting Information - Wiley-VCH. Available at: [Link]

-

Supporting information - The Royal Society of Chemistry. Available at: [Link]

-

Synthesis of 2,3-dihydro-1H-isoindole-1-carboxylic acid, methyl ester, hydrochloride. Molbase. Available at: [Link]

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available at: [Link]

-

N-methyl-3-phenyl-2H-isoindole-1-carboxamide. ChemSynthesis. Available at: [Link]

-

Why is isoindole unstable? Chemistry Stack Exchange. Available at: [Link]

-

Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. Available at: [Link]

-

SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I). Available at: [Link]

-

Synthesis and C-13 NMR Spectral Assignments of 2-Methylindole- -3-S-Acid Derivatives. CORE. Available at: [Link]

-

Methyl 1H-indole-3-carboxylate. Magritek. Available at: [Link]

-

CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. RUA. Available at: [Link]

-

CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. University of Alicante. Available at: [Link]

-

1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. Modgraph. Available at: [Link]

-

A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central. Available at: [Link]

-

Carboxylate bands [cm −1 ] in the IR spectra of 1-11. ResearchGate. Available at: [Link]

-

synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid. International Journal of Advanced Biotechnology and Research. Available at: [Link]

-

1H-Isoindole-1,3(2H)-dione, 2-methyl-. NIST WebBook. Available at: [Link]

-

PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. Available at: [Link]

-

1H-Isoindole-1,3(2H)-dione, 2-methyl-. NIST WebBook. Available at: [Link]

-

Supporting Information - DOI. Available at: [Link]

-

METHYL-4,5,6,7-TETRAHYDRO-2H-ISOINDOLE-1-CARBOXYLATE. SpectraBase. Available at: [Link]

-

Methyl 1H-indole-3-carboxylate. PubChem. Available at: [Link]

-

Methyl 1H-indole-2-carboxylate. PubChem. Available at: [Link]

-

Isoindole. PubChem. Available at: [Link]

-

1H NMR Chemical Shift. Oregon State University. Available at: [Link]

-

Using Chou's 5-Step Rule to Evaluate the Stability of Tautomers: Susceptibility of 2-[(Phenylimino)-methyl]-cyclohexane-1,3-diones to Tautomerization Based on the Calculated Gibbs Free Energies. MDPI. Available at: [Link]

-

Three-component assembly of stabilized fluorescent isoindoles. RSC Publishing. Available at: [Link]

-

2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester. NIST WebBook. Available at: [Link]

-

Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives. MDPI. Available at: [Link]

-

Isoindole. Wikipedia. Available at: [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. benchchem.com [benchchem.com]

- 4. Isoindole - Wikipedia [en.wikipedia.org]

- 5. soc.chim.it [soc.chim.it]

- 6. Three-component assembly of stabilized fluorescent isoindoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. tetratek.com.tr [tetratek.com.tr]

discovery and history of isoindole derivatives

An In-Depth Technical Guide to the Discovery and History of Isoindole Derivatives

Authored by Gemini, Senior Application Scientist

The isoindole core, a fascinating yet challenging heterocyclic scaffold, represents a significant area of research in synthetic and medicinal chemistry. As a structural isomer of the ubiquitous indole, isoindole possesses a unique electronic structure that imparts both high reactivity and potent biological activity.[1] This guide provides a comprehensive exploration of the discovery and historical development of isoindole derivatives, from the early synthesis of stable analogues like phthalimides to the sophisticated modern methodologies used to access the transient parent heterocycle and its complex derivatives. We will delve into the fundamental challenges posed by the inherent instability of the isoindole system, the evolution of synthetic strategies to overcome these hurdles, and the subsequent application of these compounds in drug discovery and materials science. This narrative is designed for researchers, scientists, and drug development professionals, offering not just a recitation of facts, but an expert analysis of the causality behind key experimental advancements.

The Isoindole Paradox: A Tale of Aromaticity and Reactivity

The story of isoindole is intrinsically linked to its structure: a benzene ring fused to a pyrrole ring.[1] Unlike its stable isomer, 1H-indole, the parent 2H-isoindole is a highly reactive and elusive molecule.[2][3] This instability stems from its ortho-quinoid structure, which disrupts the aromaticity of the benzene ring in favor of the 10π-electron aromatic system of the heterocyclic portion.[4][5] This electronic arrangement makes isoindoles highly susceptible to dimerization, oxidation, and reactions with dienophiles, often precluding their isolation under normal conditions.[2][3]

The inherent reactivity that makes the parent compound difficult to handle is also the source of its utility. Isoindoles are valuable intermediates, particularly in Diels-Alder reactions, where they serve as potent dienes to construct complex polycyclic systems.[6] Much of the history of isoindole chemistry has therefore focused on two parallel goals:

-

The synthesis of stabilized derivatives (e.g., N-substituted isoindoles, isoindolinones, phthalimides).

-

The development of methods for the in situ generation and trapping of reactive isoindoles.

The relationship between the core isoindole structures is fundamental to understanding the field.

Caption: Core isoindole structures and their common oxidized derivatives.

Early History: The Dominance of Stable Derivatives

For nearly a century after its conceptualization, the chemistry of the isoindole nucleus was explored almost exclusively through its most stable oxidized derivative: phthalimide (isoindole-1,3-dione).[4][5]

Phthalimide and the Gabriel Synthesis

Phthalimide became a cornerstone of organic synthesis long before the parent isoindole was ever isolated. Its preparation, typically through the high-temperature condensation of phthalic anhydride with ammonia or urea, is a robust and scalable process.[7][8]

The critical breakthrough that cemented phthalimide's place in the synthetic lexicon was the Gabriel Synthesis , developed by Siegmund Gabriel in 1887.[9][10] This powerful method for synthesizing primary amines relies on the acidity of the N-H bond in phthalimide. The two flanking carbonyl groups render the nitrogen proton sufficiently acidic to be deprotonated by a moderate base like potassium carbonate or potassium hydroxide, forming the potassium phthalimide salt.[7] This salt provides a stable, non-basic source of nucleophilic nitrogen, which can then displace a halide from a primary alkyl halide. The final step, the liberation of the primary amine, is typically achieved via hydrazinolysis.

The causality behind this method's success is twofold:

-

Avoidance of Overalkylation: Unlike the direct alkylation of ammonia, which leads to mixtures of primary, secondary, and tertiary amines, the Gabriel synthesis yields only the primary amine because the phthalimide anion can only be alkylated once.[10]

-

Nucleophilicity without Basicity: The phthalimide anion is an excellent nucleophile but a poor base, minimizing elimination side reactions that can occur with more basic amine precursors.

Caption: Workflow of the Gabriel Synthesis for primary amine preparation.

Phthalimides in Medicinal Chemistry: The Thalidomide Story

The isoindole scaffold entered the pharmaceutical world in a profound and cautionary way with Thalidomide.[4] Marketed in the late 1950s, this phthalimide derivative was later discovered to be a potent teratogen.[5] This tragedy spurred a revolution in drug regulation and testing. However, subsequent research revealed Thalidomide and its analogues, such as Lenalidomide and Pomalidomide, to be powerful immunomodulators and anticancer agents, leading to their approval for treating multiple myeloma.[4][5] This history underscores the potent bioactivity encoded within the isoindole framework.

The Quest for the Parent: Isolating 2H-Isoindole

The parent 2H-isoindole remained a synthetic ghost for decades, its existence confirmed only through trapping experiments.[3] The first successful preparation and characterization was a landmark achievement, requiring specialized techniques to handle its extreme reactivity. The method of choice was flash vacuum pyrolysis of an N-substituted isoindoline precursor.[1] This technique involves heating the precursor to high temperatures under high vacuum, causing fragmentation and elimination to form the desired molecule, which is then immediately condensed on a cold surface to prevent decomposition or dimerization.[11]

Other early methods focused on the dehydration of isoindoline-N-oxides or synthesis from starting materials like xylylene dibromide.[1] These approaches, while successful for generating N-substituted isoindoles which are easier to handle, highlighted the fundamental instability of the N-H tautomer.[1]

The Modern Synthetic Era: Taming Reactivity with Catalysis and Strategy

The last few decades have witnessed an explosion in synthetic methods, transforming isoindoles from chemical curiosities into accessible building blocks.[2][6] These modern strategies can be broadly categorized.

Caption: Major categories of modern synthetic routes to isoindoles.

Key Synthetic Methodologies

The choice of synthetic route is dictated by the desired substitution pattern and the stability of the target molecule. Transition metal catalysis, in particular, has enabled milder reaction conditions and broader substrate scopes.

| Methodology | Catalyst/Reagent | Description | Advantages | Reference |

| Alkyne Cyclization | AuCl₃, Rh(III) | Intramolecular cyclization of aromatic compounds bearing alkyne and nitrogen moieties. | Access to complex substitution patterns. | [12] |

| Aromatization | Pd, I₂ | Dehydrogenation of stable isoindoline precursors to form the aromatic isoindole. | Starts from readily available precursors. | [12][13] |

| Retro Diels-Alder | Heat, Supercritical CO₂ | Thermally induced fragmentation of a Diels-Alder adduct to release the isoindole diene. | Generates highly reactive isoindoles in situ. | |

| Multi-Component Coupling | Cu(I) | Coupling of an alkyne, aldehyde, and amine to construct the isoindole core in one pot. | High atom economy and operational simplicity. | |

| Azide Condensation | Rh | Intramolecular condensation of benzyl azides with α-aryldiazoesters. | Good yields, proceeds via a rhodium carbenoid intermediate. | [12] |

Applications in Modern Science

The availability of diverse synthetic routes has unlocked the potential of isoindole derivatives across multiple scientific disciplines.

-

Medicinal Chemistry: Beyond the thalidomide family, isoindole derivatives have been developed as potent anticancer, anti-inflammatory (COX inhibitors), antiviral, and antimicrobial agents.[11][14][15] Their rigid, planar structure makes them excellent scaffolds for interacting with biological targets. Marketed drugs like Chlorthalidone (diuretic) and Apremilast (anti-inflammatory) further highlight their therapeutic value.[11]

-

Materials Science: The extended π-system of isoindoles is central to their use in functional materials.[16] They are the fundamental building blocks of phthalocyanines , a major class of industrial pigments and dyes.[1][16] More recently, they have been incorporated into highly fluorescent materials like BODIPY dyes and investigated for applications in organic electronics, including solar cells and transistors.[6][16][17]

Selected Experimental Protocols

To provide a practical context, this section details two representative synthetic procedures: a classic preparation of a key intermediate and a modern catalytic approach.

Protocol 1: Classic Preparation of Potassium Phthalimide (Gabriel Synthesis Intermediate)

This protocol describes the formation of the nucleophilic potassium salt of phthalimide, a foundational step for the Gabriel synthesis.

Objective: To synthesize potassium phthalimide from phthalimide.

Reagents:

-

Phthalimide (1 eq)

-

Potassium Hydroxide (KOH) (1 eq)

-

Absolute Ethanol

Procedure:

-

Dissolve phthalimide in hot absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

In a separate beaker, dissolve one equivalent of potassium hydroxide in a minimal amount of absolute ethanol.

-

Add the ethanolic KOH solution dropwise to the hot phthalimide solution with stirring.

-

A voluminous white precipitate of potassium phthalimide will form immediately.

-

Allow the mixture to cool to room temperature, then cool further in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold ethanol, followed by diethyl ether to facilitate drying.

-

Dry the product under vacuum to yield potassium phthalimide as a white, crystalline solid.

Causality: The use of absolute (anhydrous) ethanol is critical. Water can hydrolyze the phthalimide or compete as a nucleophile in the subsequent alkylation step. The high acidity of the phthalimide N-H proton (pKa ≈ 8.3) ensures that the reaction with a strong base like KOH proceeds to completion.[7]

Protocol 2: Modern Rhodium-Catalyzed Synthesis of 2H-Isoindoles

This protocol is based on a modern method involving the intramolecular condensation of a benzyl azide with a rhodium carbenoid.[12]

Objective: To synthesize a substituted 2H-isoindole via Rh-catalyzed cyclization.

Reagents:

-

α-Aryl-α-diazoester bearing a 2-(azidomethyl)phenyl group (1 eq)

-

Rhodium(II) acetate dimer [Rh₂(OAc)₄] (1-2 mol%)

-

Anhydrous, degassed solvent (e.g., Dichloromethane or Toluene)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the rhodium(II) acetate catalyst and the anhydrous solvent.

-

Prepare a solution of the azide-diazoester substrate in the same anhydrous solvent.

-

Add the substrate solution to the catalyst suspension via syringe pump over a period of 1-2 hours at room temperature. Rationale: Slow addition is crucial to maintain a low concentration of the highly reactive rhodium carbenoid, minimizing side reactions.

-

After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours, monitoring by TLC for the consumption of the starting material.

-

Upon completion, concentrate the reaction mixture in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired isoindole derivative.

Mechanistic Insight: The reaction is initiated by the decomposition of the diazo compound by the Rh(II) catalyst to form a rhodium carbenoid. The pendant azide group then acts as an intramolecular nucleophile, attacking the electrophilic carbenoid. This is followed by the extrusion of N₂ gas and a subsequent tautomerization to yield the final aromatic isoindole product.[12] This elegant cascade showcases the power of transition metal catalysis to orchestrate complex transformations under mild conditions.

Conclusion and Future Outlook

The journey of isoindole chemistry is a compelling narrative of overcoming synthetic challenges to unlock immense potential. From the workhorse phthalimide derivatives of the 19th century to the transient, highly reactive species harnessed by 21st-century catalysis, the field has evolved dramatically. The inherent reactivity of the isoindole nucleus, once a barrier to its study, is now a feature to be exploited in the construction of complex molecules for medicine and materials science.

Future research will likely focus on developing even more efficient and enantioselective catalytic methods for isoindole synthesis, expanding their application in asymmetric synthesis. The unique photophysical properties of isoindole-containing materials will continue to be explored for next-generation organic electronics. As our ability to manipulate this fascinating scaffold grows, the isoindole core is poised to become an even more vital component in the toolbox of the modern chemist.

References

-

Heugebaert, T. S., et al. (2012). Synthesis of isoindoles and related iso-condensed heteroaromatic pyrroles. Chemical Society Reviews, 41(17), 5599-5613.

-

Wikipedia. (n.d.). Isoindole. Retrieved from Wikipedia.

-

Weintraub, R. A., & Wang, X. (2023). Recent Developments in Isoindole Chemistry. Synthesis, 55(16), 2471-2486.

-

Weintraub, R. A., & Wang, X. (2025). Recent Developments in Isoindole Chemistry. ResearchGate.

-

Nájera, C., Sansano, J. M., & Yus, M. (2015). CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. RUA - Universidad de Alicante.

-

Roth, H. J., & Troschütz, R. (1987). Stability of O-Phthalaldehyde-Derived Isoindoles. PubMed.

-

Siddhartha Group of Institution. (2024). A review on biological activity and synthetic methods of isoindole nucleus. PEXA.

-

Speck, K., & Magauer, T. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 2048-2078.

-

Nájera, C., Sansano, J. M., & Yus, M. (2015). CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. RUA - Universidad de Alicante.

-

Chemistry Stack Exchange. (2016). Why is isoindole unstable?.

-

Płaziński, W., et al. (2020). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 25(21), 5036.

-

Loska, R. (2009). THE SYNTHESIS AND REACTIONS OF ISOINDOLE N-OXIDES. Institute of Organic Chemistry, Polish Academy of Sciences.

-

Organic Chemistry Portal. (n.d.). Synthesis of isoindoles.

-

Csende, F., & Porkoláb, Á. (2020). Antiviral activity of isoindole derivatives. Journal of Medicinal and Chemical Sciences, 3(3), 254-285.

-

Bhatia, R. K. (2017). Isoindole Derivatives: Propitious Anticancer Structural Motifs. Current Topics in Medicinal Chemistry, 17(2), 189-207.

-

Organic Chemistry Portal. (n.d.). Synthesis of isoindolines.

-

Google Patents. (2008). WO2008016085A1 - Isoindoles, compounds prepared from the same, and processes for production of both.

-

Kumar, R., et al. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 27(19), 6614.

-

Saraç, S., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications.

-

ProQuest. (2023). The Development of Synthetic Methods Using Isoindole Chemistry.

-

Speck, K., & Magauer, T. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 2048-2078.

-

Wikipedia. (n.d.). Phthalimide. Retrieved from Wikipedia.

-

ResearchGate. (2019). Chapter 10: Phthalidimide Derivatives: History, Chemistry, Synthetic Routes and Different Biological Properties.

-

Zhang, Y., et al. (2023). Phthalimides: developments in synthesis and functionalization. Organic & Biomolecular Chemistry, 21(3), 449-467.

-

BYJU'S. (n.d.). What is Gabriel Phthalimide Synthesis Reaction?.

-

Organic Chemistry Portal. (n.d.). Phthalimides.

Sources

- 1. Isoindole - Wikipedia [en.wikipedia.org]

- 2. Thieme E-Journals - Synthesis / [thieme-connect.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. Phthalimide - Wikipedia [en.wikipedia.org]

- 8. Phthalimides [organic-chemistry.org]

- 9. Phthalimides: developments in synthesis and functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. byjus.com [byjus.com]

- 11. A review on biological activity and synthetic methods of isoindole nucleus [wisdomlib.org]

- 12. Isoindole synthesis [organic-chemistry.org]

- 13. Isoindoline synthesis [organic-chemistry.org]

- 14. Antiviral activity of isoindole derivatives [jmchemsci.com]

- 15. Isoindole Derivatives: Propitious Anticancer Structural Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of isoindoles and related iso-condensed heteroaromatic pyrroles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 17. WO2008016085A1 - Isoindoles, compounds prepared from the same, and processes for production of both - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2H-Isoindole-1-carboxylate

Abstract: This technical guide provides a comprehensive overview of the physical and spectral characteristics of Methyl 2H-Isoindole-1-carboxylate (CAS No: 56365-71-0), a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The 2H-isoindole scaffold is a highly reactive aromatic heterocycle, and its derivatives are valuable as synthetic intermediates and functional molecules.[1] This document synthesizes available data with predictive analysis based on established chemical principles to serve as a foundational resource for professionals in drug development and scientific research. We will delve into the core physicochemical data, predictive spectroscopic signatures, and the validated methodologies required to confirm these properties experimentally.

Introduction to the 2H-Isoindole Scaffold

The isoindole core is a bicyclic aromatic heterocycle consisting of a fused benzene and pyrrole ring.[2] As an isomer of the more common indole, 2H-isoindole possesses a unique o-quinoid structure, which imparts high reactivity. This inherent reactivity makes parent isoindoles often unstable and challenging to isolate, but it also renders them exceptionally useful as intermediates, particularly as dienes in Diels-Alder reactions for constructing complex polycyclic systems.[1]

Methyl 2H-Isoindole-1-carboxylate, the subject of this guide, functionalizes this reactive core with a methyl ester group at the 1-position. This modification not only influences the electronic properties and stability of the isoindole ring but also provides a chemical handle for further synthetic transformations. Understanding its fundamental physical and spectral properties is a critical first step for its effective utilization in any research or development pipeline.

Core Physicochemical Data

Precise experimental data for Methyl 2H-Isoindole-1-carboxylate is not extensively published. The following table consolidates known identifiers with properties estimated from its parent acid and related heterocyclic structures. These values provide a reliable baseline for experimental design and handling.

| Property | Value / Description | Source / Rationale |

| IUPAC Name | Methyl 2H-isoindole-1-carboxylate | Standard Nomenclature |

| CAS Number | 56365-71-0 | [3] |

| Molecular Formula | C₁₀H₉NO₂ | Calculated |

| Molecular Weight | 175.19 g/mol | Calculated |

| Appearance | Predicted to be a solid at room temperature. | Based on the melting point of the parent 2H-isoindole (149.5-150 °C).[4] |

| Melting Point | Data not available. For reference, the parent acid, 2H-isoindole-1-carboxylic acid, has a predicted boiling point of 385.9 °C, suggesting the methyl ester will also have a high melting point.[5] | N/A |

| Boiling Point | > 350 °C (Predicted) | Extrapolated from related structures like 2,3-dihydro-1H-isoindole-1-carboxylic acid (Predicted BP: 347.2 °C).[6] |

| Solubility | Expected to be soluble in common organic solvents such as Dichloromethane (DCM), Chloroform (CHCl₃), Dimethyl Sulfoxide (DMSO), and Ethyl Acetate. Sparingly soluble in non-polar solvents like hexanes and likely insoluble in water. | General solubility characteristics of aromatic esters. |

Spectroscopic Characterization: A Predictive and Methodological Overview

Spectroscopic analysis is indispensable for verifying the identity and purity of Methyl 2H-Isoindole-1-carboxylate. Here, we outline the expected spectral signatures and the standard protocols for their acquisition.

Infrared (IR) Spectroscopy

Causality of Method: Infrared spectroscopy probes the vibrational frequencies of functional groups within a molecule. For Methyl 2H-Isoindole-1-carboxylate, this technique is ideal for rapidly confirming the presence of the critical ester carbonyl (C=O) group and distinguishing the compound from its carboxylic acid precursor.

Predicted Spectral Features:

-

~1735 cm⁻¹ (Strong, Sharp): This absorption is characteristic of the C=O stretch in a saturated ester. This peak's position is slightly higher than that of a typical ketone due to the electron-withdrawing nature of the adjacent oxygen atom.[7][8]

-

3300-3500 cm⁻¹ (Moderate, Broad): Corresponds to the N-H stretching vibration of the isoindole ring.

-

~3100-3000 cm⁻¹ (Weak to Medium): Aromatic C-H stretching.

-

~1600-1450 cm⁻¹ (Multiple, Medium): Aromatic C=C ring stretching vibrations.

-

~1300-1000 cm⁻¹ (Strong): C-O stretching vibrations associated with the ester functional group.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a swab soaked in isopropanol and allowing it to dry completely.

-